molecular formula C9H13N3O2 B12982128 ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate

ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate

Cat. No.: B12982128
M. Wt: 195.22 g/mol
InChI Key: YPZLQVWKOHWDMZ-UHFFFAOYSA-N
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Description

Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate typically involves the condensation of a pyrazole derivative with a pyridine derivative under specific reaction conditions. One common method involves the reaction of 5-aminopyrazole with ethyl acetoacetate in the presence of a suitable catalyst, such as trifluoroacetic acid, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8/h10H,2-5H2,1H3,(H,11,12)

InChI Key

YPZLQVWKOHWDMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1CCNC2

Origin of Product

United States

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